![molecular formula C8H12N2O6 B1673639 奇赋宁 CAS No. 109944-15-2](/img/structure/B1673639.png)
奇赋宁
描述
奇赋宁是一种最初从放线菌奇异链霉菌中分离得到的生物碱。 它是一种有效的甘露糖苷酶 I 抑制剂,主要用于细胞培养以生产高甘露糖糖蛋白 。 奇赋宁是一种中性、稳定的化合物,可以渗透到细胞内部,使其在抑制参与糖蛋白加工的特定酶方面非常有效 .
科学研究应用
作用机制
生化分析
Biochemical Properties
Kifunensine is a potent inhibitor of the mannosidase I enzyme . It prevents endoplasmic reticulum mannosidase I (ERM1) from trimming mannose residues from precursor glycoproteins . Kifunensine does not inhibit mannosidase II or the endoplasmic reticulum alpha-mannosidase, and it weakly inhibits arylmannosidase .
Cellular Effects
When incorporated in cell culture media, Kifunensine has shown no significant impact on cell growth or glycoprotein production yield . It blocks processing of glycoproteins in the endoplasmic reticulum, leaving them with glycoforms with mainly nine mannose residues attached to two N-acetylglucosamine residues .
Molecular Mechanism
Kifunensine blocks endoplasmic reticulum (ER) mannosidase I (ERM1) . This blocks processing of glycoproteins in the ER, to leave them with glycoforms with mainly nine mannose residues attached to two N-acetylglucosamine residues .
Metabolic Pathways
Kifunensine is involved in the metabolic pathway of glycoprotein processing . It interacts with the enzyme endoplasmic reticulum mannosidase I (ERM1) and prevents it from trimming mannose residues from precursor glycoproteins .
Subcellular Localization
Kifunensine acts in the endoplasmic reticulum where it inhibits the enzyme mannosidase I, affecting the processing of glycoproteins .
准备方法
奇赋宁最初是通过在合适的培养基中培养放线菌奇异链霉菌在 25–33°C 下培养数天,然后提取生物碱而分离得到的 。 一种新的奇赋宁制备方法涉及使用 N-保护的-D-甘露糖胺作为起始原料。 该过程包括保护 C-6 位置的羟基,还原 C-1 异头碳原子,并保护四个羟基,然后脱保护以生成奇赋宁 .
化学反应分析
奇赋宁会发生各种化学反应,主要涉及其对甘露糖苷酶 I 酶的抑制作用。 它的效力是脱氧甘露诺霉素(另一种具有类似结构的生物碱)的 50 到 100 倍 。 奇赋宁抑制人内质网 α-1,2-甘露糖苷酶 I 和高尔基 I 类甘露糖苷酶 IA、IB 和 IC,其 Ki 值分别为 130 和 23 nM 。 向哺乳动物细胞培养基中添加 5–20 μM 奇赋宁足以实现甘露糖苷酶 I 的完全抑制 .
相似化合物的比较
奇赋宁经常与其他甘露糖苷酶抑制剂(如脱氧甘露诺霉素)进行比较。 虽然这两种化合物都抑制甘露糖苷酶 I,但奇赋宁的效力明显更高 。 其他类似的化合物包括三羟甲基氨基甲烷、双三羟甲基氨基甲烷和 1-氨基-1-甲基-1,3-丙二醇,它们用作奇赋宁的低成本替代品,用于在单克隆抗体生产中增加高甘露糖 N-连接糖基化 。 这些替代品具有相似的分子结构,提供了对细胞培养中甘露糖苷酶的结合和抑制的见解 .
生物活性
Kifunensine, an alkaloid derived from the actinobacterium Kitasatosporia kifunensis, is recognized primarily for its potent inhibitory effects on mannosidase I enzymes. This compound has garnered attention in various biological and therapeutic contexts, particularly in the fields of glycosylation modification and protein production.
Kifunensine specifically inhibits α-1,2-mannosidase I, an enzyme critical for the processing of N-glycans in the endoplasmic reticulum (ER) and Golgi apparatus. The inhibition of this enzyme leads to the accumulation of oligomannose-type glycans (Man5-9) and a reduction in complex glycan structures, which are often modified by fucose and xylose residues in plant systems. The Ki values for kifunensine are reported to be 130 nM for human ER α-1,2-mannosidase I and 23 nM for Golgi class I mannosidases, indicating its high potency compared to other inhibitors like deoxymannojirimycin .
Biological Effects
Cell Culture Studies:
In mammalian cell cultures, treatment with kifunensine at concentrations between 5–20 μM effectively achieves complete mannosidase I inhibition. This results in altered glycosylation patterns, which can enhance the therapeutic efficacy of glycoproteins produced in these systems . Kifunensine has been shown to protect cells from ER stress by inhibiting ER-associated degradation (ERAD), thereby increasing cellular viability under stress conditions .
Plant Systems:
Kifunensine's role extends into plant biotechnology, where it is used to modify the glycosylation profiles of recombinant proteins. For example, studies involving Nicotiana benthamiana have demonstrated that kifunensine treatment significantly reduces plant-specific glycoforms while increasing high-mannose glycans in proteins such as cholera toxin B subunit (gCTB) and HIV gp120 . This modification is crucial for developing more effective vaccine candidates and therapeutic proteins.
1. Recombinant Human Butyrylcholinesterase Production
A study investigated the effects of kifunensine on the production of recombinant human butyrylcholinesterase (BChE) in a transgenic rice cell culture bioreactor. The presence of kifunensine increased the total active BChE production by 1.5 times compared to control conditions without kifunensine. Notably, the N-glycosylation analysis revealed a substantial increase in oligomannose glycans due to kifunensine treatment .
2. Hydroponic Treatment of Nicotiana benthamiana
In a hydroponic setup, plants treated with kifunensine exhibited a significant reduction in undesirable plant-specific glycans after multiple treatments. The most prominent glycoform observed was Man9 (64.5%), compared to only 20.3% in untreated controls. This study highlights the potential for optimizing glycan profiles for improved biopharmaceutical production .
Data Tables
Parameter | Control | Kifunensine Treatment |
---|---|---|
Total Active BChE Production (µg/g FW) | 52 ± 1 | 79 ± 2 |
Prominent Glycoform (Man9 %) | 20.3 | 64.5 |
Cell Viability Increase (%) | N/A | 28% with low tunicamycin |
属性
IUPAC Name |
(5R,6R,7S,8R,8aS)-6,7,8-trihydroxy-5-(hydroxymethyl)-1,5,6,7,8,8a-hexahydroimidazo[1,2-a]pyridine-2,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O6/c11-1-2-3(12)4(13)5(14)6-9-7(15)8(16)10(2)6/h2-6,11-14H,1H2,(H,9,15)/t2-,3-,4+,5+,6+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIURYJWYVIAOCW-PQMKYFCFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C2N1C(=O)C(=O)N2)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H]([C@@H]2N1C(=O)C(=O)N2)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60883199 | |
Record name | Kifunensine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60883199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109944-15-2 | |
Record name | Kifunensine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=109944-15-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Kifunensine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109944152 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Kifunensine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02742 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Kifunensine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60883199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Kifunensine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | KIFUNENSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0NI8960271 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。